molecular formula C13H11NO3S B5593661 2-METHYL-3-(THIOPHENE-2-AMIDO)BENZOIC ACID

2-METHYL-3-(THIOPHENE-2-AMIDO)BENZOIC ACID

Cat. No.: B5593661
M. Wt: 261.30 g/mol
InChI Key: FWTAWISRDLCVFY-UHFFFAOYSA-N
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Description

2-Methyl-3-(thiophene-2-amido)benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and a thiophene-2-amido group. This compound is of interest due to its unique structural properties, which combine the aromaticity of the benzoic acid and thiophene rings with the functional versatility of the amido group.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(thiophene-2-amido)benzoic acid typically involves the following steps:

    Formation of the Amido Bond: The reaction between 2-methyl-3-aminobenzoic acid and thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction forms the amido bond, linking the thiophene ring to the benzoic acid core.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(thiophene-2-amido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amido group can be reduced to an amine under suitable conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Methyl-3-(thiophene-2-amido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-methyl-3-(thiophene-2-amido)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The amido group can form hydrogen bonds with target proteins, while the aromatic rings can participate in π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2-(thiophene-2-amido)benzoic acid
  • 2-Methyl-3-(thiophene-3-amido)benzoic acid
  • 2-Methyl-3-(furan-2-amido)benzoic acid

Uniqueness

2-Methyl-3-(thiophene-2-amido)benzoic acid is unique due to the specific positioning of the thiophene-2-amido group, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position of the benzoic acid core also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

2-methyl-3-(thiophene-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-8-9(13(16)17)4-2-5-10(8)14-12(15)11-6-3-7-18-11/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTAWISRDLCVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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